molecular formula C20H17Cl2N3OS B12213091 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

Cat. No.: B12213091
M. Wt: 418.3 g/mol
InChI Key: FKDSQGJONPEBJU-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a chlorine atom at position 5, a (4-chlorobenzyl)sulfanyl group at position 2, and an N-(2,6-dimethylphenyl)carboxamide moiety at position 2. The 4-chlorobenzyl and 2,6-dimethylphenyl groups likely influence solubility, metabolic stability, and target binding. Crystallographic data for such compounds may be determined using programs like SHELX or ORTEP, which are widely used for small-molecule refinement .

Properties

Molecular Formula

C20H17Cl2N3OS

Molecular Weight

418.3 g/mol

IUPAC Name

5-chloro-2-[(4-chlorophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17Cl2N3OS/c1-12-4-3-5-13(2)17(12)24-19(26)18-16(22)10-23-20(25-18)27-11-14-6-8-15(21)9-7-14/h3-10H,11H2,1-2H3,(H,24,26)

InChI Key

FKDSQGJONPEBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro and Sulfanyl Groups: These groups are introduced via nucleophilic substitution reactions, often using reagents like thionyl chloride and sodium sulfide.

    Attachment of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate with an appropriate amine, such as 2,6-dimethylaniline, under amide formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The following table summarizes key structural differences and hypothetical pharmacological implications:

Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Weight Key Features
Target Compound : 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide 4-chlorobenzylsulfanyl N-(2,6-dimethylphenyl)carboxamide ~445.3 g/mol Chlorine at position 5 enhances electronegativity; hydrophobic 4-chlorobenzyl may improve membrane permeability.
Compound A (): 5-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide Ethylsulfanyl N-(4-sulfamoylphenyl)carboxamide ~505.9 g/mol Sulfamoyl group introduces hydrogen-bonding potential, possibly enhancing solubility but reducing lipophilicity compared to chlorobenzyl .
Compound B (): 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide 2-fluorobenzylsulfanyl N-(4-methoxybenzyl)carboxamide ~417.9 g/mol Fluorine’s electronegativity may alter electronic distribution, while 4-methoxybenzyl could increase metabolic stability .
Pesticide Analogue (): Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) Methoxyacetyl N-(2,6-dimethylphenyl) ~279.3 g/mol Shared N-(2,6-dimethylphenyl) group; agrochemical application suggests potential for herbicidal or fungicidal activity in related structures .

Functional Group Impact on Properties

  • Chlorine vs. Fluorine Substituents : The target compound’s 4-chlorobenzyl group provides greater hydrophobicity than Compound B’s 2-fluorobenzyl, which may favor membrane penetration but reduce aqueous solubility. Fluorine’s smaller size and electronegativity could enhance metabolic resistance .
  • Sulfanyl vs. The sulfamoyl group in Compound A may improve solubility but introduce steric hindrance .
  • N-(2,6-Dimethylphenyl) Motif : Present in both the target compound and pesticide analogues (), this group is associated with steric shielding of the carboxamide, possibly protecting against enzymatic degradation .

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